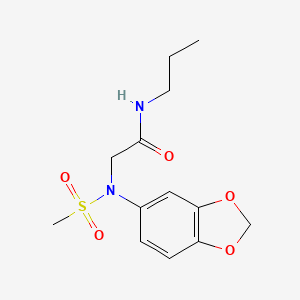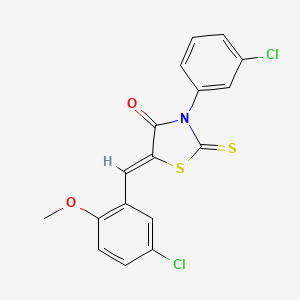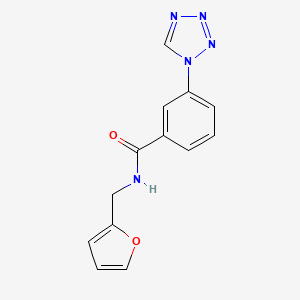
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide, also known as MDMA or ecstasy, is a synthetic compound that has been widely used as a recreational drug. However, recent research has shown that MDMA has potential therapeutic benefits in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. In
Mechanism of Action
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide acts on several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. The drug stimulates the release of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. The increase in serotonin levels is thought to be responsible for the emotional effects of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide, including feelings of euphoria, empathy, and openness. N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide also increases the release of dopamine and norepinephrine, which are associated with pleasure and arousal.
Biochemical and Physiological Effects:
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide has several biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature, which can lead to dehydration and overheating. N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide also causes the release of vasopressin, a hormone that regulates water balance in the body. The increase in vasopressin levels can lead to hyponatremia, a condition in which the blood becomes too diluted. Long-term use of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide can lead to neurotoxicity, which can cause cognitive impairment and other neurological problems.
Advantages and Limitations for Lab Experiments
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide has several advantages and limitations for lab experiments. The drug is relatively easy to synthesize and can be administered in a controlled setting. N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide-assisted therapy has shown promising results in the treatment of PTSD and other mental health conditions. However, the use of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide in lab experiments is limited by ethical considerations and legal restrictions. The drug is classified as a Schedule I substance in the United States, which makes it difficult to obtain for research purposes.
Future Directions
There are several future directions for N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide research. One area of focus is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide-assisted therapy for other mental health conditions, such as depression and addiction. Additionally, researchers are investigating the potential long-term effects of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide use and ways to mitigate the risk of neurotoxicity. Overall, the future of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide research looks promising, with the potential for new treatments and therapies that can improve the lives of people suffering from mental health conditions.
Synthesis Methods
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide is synthesized from safrole, a natural compound found in the roots of sassafras plants. The synthesis process involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reduction of MDP2P to N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide. The synthesis of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide is a complex process that requires specialized knowledge and equipment.
Scientific Research Applications
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide has been the subject of extensive research in recent years, particularly in the field of psychotherapy. Studies have shown that N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide can be effective in treating PTSD, anxiety, and depression. N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide-assisted therapy involves administering a single dose of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide in a controlled setting, followed by psychotherapy sessions. The drug is thought to enhance the therapeutic process by reducing fear and anxiety, increasing empathy and trust, and promoting emotional openness.
properties
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-3-6-14-13(16)8-15(21(2,17)18)10-4-5-11-12(7-10)20-9-19-11/h4-5,7H,3,6,8-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZNPQAFPOCOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetate](/img/structure/B4931488.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4931502.png)

![4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyrimidinamine](/img/structure/B4931519.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4931525.png)
![N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4931533.png)
![ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4931554.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)
![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)
![4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4931594.png)
![1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)
